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Compound of Interest

Compound Name: 2,4-Dichloro-5-nitropyrimidine

Cat. No.: B015318 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-
dichloro-5-nitropyrimidine, a key intermediate in pharmaceutical synthesis. The following

sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry

(MS) characteristics. This document also outlines the experimental protocols for acquiring such

data, offering a foundational resource for its identification and utilization in research and

development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental NMR spectra for 2,4-dichloro-5-nitropyrimidine are not readily available

in the reviewed literature, a predicted analysis based on the structure and established chemical

shift principles provides valuable insight. The molecule contains one aromatic proton and four

distinct carbon atoms.

¹H NMR (Predicted)

The single proton on the pyrimidine ring is expected to appear as a singlet in the downfield

region of the spectrum due to the deshielding effects of the electronegative chlorine and

nitrogen atoms, as well as the nitro group.

¹³C NMR (Predicted)
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The four carbon atoms of the pyrimidine ring are chemically non-equivalent and are expected

to show distinct signals. The carbons directly bonded to the chlorine atoms (C2 and C4) will be

significantly downfield. The carbon bearing the nitro group (C5) will also be deshielded, while

the carbon between the two nitrogen atoms (C6) will appear at a chemical shift influenced by

the adjacent heteroatoms.

Table 1: Predicted NMR Spectroscopic Data for 2,4-Dichloro-5-nitropyrimidine

Nucleus
Predicted Chemical
Shift (ppm)

Multiplicity Notes

¹H (H6) 9.1 - 9.3 Singlet

Deshielded by

adjacent

electronegative atoms

and the nitro group.

¹³C (C2) 158 - 162 Singlet

Attached to a chlorine

atom and two nitrogen

atoms.

¹³C (C4) 155 - 159 Singlet

Attached to a chlorine

atom and a nitrogen

atom.

¹³C (C5) 135 - 140 Singlet
Attached to the nitro

group.

¹³C (C6) 130 - 135 Singlet

Influenced by adjacent

nitrogen atoms and

the proton.

Infrared (IR) Spectroscopy
The infrared spectrum of 2,4-dichloro-5-nitropyrimidine exhibits characteristic absorption

bands corresponding to the various functional groups present in the molecule. The data

presented here is based on the spectrum available in the NIST Chemistry WebBook.[1]

Table 2: Infrared (IR) Absorption Data for 2,4-Dichloro-5-nitropyrimidine
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Wavenumber (cm⁻¹) Intensity Assignment

~3100 Weak Aromatic C-H stretch

~1550 - 1600 Strong
Aromatic C=C and C=N

stretching

~1520 - 1560 Strong Asymmetric NO₂ stretch

~1340 - 1380 Strong Symmetric NO₂ stretch

~1000 - 1200 Medium-Strong C-Cl stretching

~700 - 900 Medium-Strong C-H out-of-plane bending

Mass Spectrometry (MS)
The mass spectrum of 2,4-dichloro-5-nitropyrimidine is expected to show a distinct

molecular ion peak. The fragmentation pattern will be influenced by the presence of two

chlorine atoms, leading to characteristic isotopic patterns, and the nitro group, which can be

lost as NO₂.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization) for 2,4-Dichloro-5-
nitropyrimidine

m/z Relative Intensity
Proposed
Fragment

Notes

193/195/197 High [M]⁺

Molecular ion peak

with characteristic

isotopic pattern for

two chlorine atoms.

147/149/151 Medium [M - NO₂]⁺
Loss of the nitro

group.

112/114 Medium [M - NO₂ - Cl]⁺
Subsequent loss of a

chlorine atom.

85 Medium [C₃HN₂Cl]⁺ Further fragmentation.
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Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 2,4-dichloro-5-nitropyrimidine in

0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise

ratio.

Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

Use a relaxation delay of at least 1-2 seconds.

¹³C NMR Acquisition:

Acquire the spectrum using proton decoupling to obtain singlets for each carbon.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Set the spectral width to cover the expected range (typically 0-200 ppm).

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an

internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.
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Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Sample Preparation (KBr Pellet):

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr

powder in an agate mortar.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or the KBr pellet

without the sample).

Record the sample spectrum over the range of 4000-400 cm⁻¹.

The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent

(e.g., methanol, acetonitrile).

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g.,

Electron Ionization - EI, or Electrospray Ionization - ESI).

EI-MS Acquisition:

Introduce the sample into the ion source, typically via a direct insertion probe or a gas

chromatograph.

Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and

fragmentation.
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Scan the desired mass range (e.g., m/z 40-300).

ESI-MS Acquisition:

Infuse the sample solution into the ESI source at a constant flow rate.

Apply a high voltage to the capillary to generate charged droplets, leading to the formation

of gas-phase ions.

Scan the desired mass range.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and

characteristic fragment ions.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2,4-dichloro-5-nitropyrimidine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b015318?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015318?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Spectroscopic Analysis Workflow

Sample: 2,4-Dichloro-5-nitropyrimidine
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Preparation

IR Sample
Preparation
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Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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